molecular formula C12H17NO4 B058335 (S)-2-Cbz-aminobutane-1,4-diol CAS No. 118219-23-1

(S)-2-Cbz-aminobutane-1,4-diol

Cat. No.: B058335
CAS No.: 118219-23-1
M. Wt: 239.27 g/mol
InChI Key: UZEHYMIWBJBOPW-NSHDSACASA-N
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Description

(S)-2-Cbz-aminobutane-1,4-diol is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a benzyl carbamate (Cbz) protecting group attached to the amino group, which is crucial for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cbz-aminobutane-1,4-diol typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Reduction: The protected amino compound undergoes reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired diol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cbz-aminobutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield primary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Tosylated derivatives.

Scientific Research Applications

(S)-2-Cbz-aminobutane-1,4-diol is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Cbz-aminobutane-1,4-diol involves its interaction with specific molecular targets. The benzyl carbamate group provides stability and protection to the amino group, allowing selective reactions at other functional sites. The diol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Cbz-aminobutane-1,4-diol: The enantiomer of (S)-2-Cbz-aminobutane-1,4-diol with similar chemical properties but different biological activities.

    2-Cbz-aminobutane-1,4-diol: The racemic mixture containing both (S) and ® enantiomers.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and racemic mixture. The presence of the benzyl carbamate group further enhances its utility in selective synthetic applications.

Properties

IUPAC Name

benzyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEHYMIWBJBOPW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427447
Record name (S)-2-Cbz-aminobutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118219-23-1
Record name (S)-2-Cbz-aminobutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118219-23-1
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